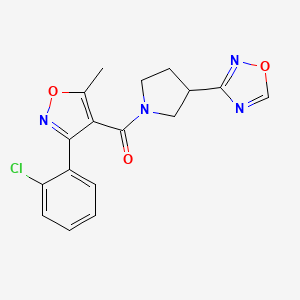![molecular formula C22H22N4O4S B2528649 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251670-20-8](/img/structure/B2528649.png)
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a p-tolyl group , which is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also contains a 3-methoxyphenyl group , which is a phenyl group with a methoxy (–O–CH3) substituent at the 3-position.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Compounds with tolyl groups can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, compounds with tolyl groups are generally considered nonpolar and hydrophobic .Applications De Recherche Scientifique
Advanced Oxidation Processes
Research on advanced oxidation processes (AOPs) emphasizes the degradation of acetaminophen, highlighting the importance of understanding chemical interactions and degradation pathways in environmental and pharmaceutical contexts. This research might inform studies on similar compounds regarding their stability, degradation, and environmental impact (Qutob et al., 2022).
COX-2 Inhibition
Studies on pyridazinone compounds, such as ABT-963, as selective COX-2 inhibitors underscore the chemical compound's potential relevance in designing anti-inflammatory agents. The selective inhibition of COX-2 is a significant area of research for developing treatments for inflammation and pain, which might be relevant for the pharmacological exploration of the specified compound (Asif, 2016).
Carcinogenicity Studies
Research on thiophene analogues of known carcinogens such as benzidine and 4-aminobiphenyl explores the structural and chemical properties that contribute to carcinogenic potential. Such studies are crucial for assessing the safety and potential risks associated with new chemical entities (Ashby et al., 1978).
Synthesis and Pharmacological Activities
Explorations into the synthesis and pharmacological activities of compounds like piracetam and its derivatives offer insight into the methodologies for creating and studying complex chemical entities. This research can guide the synthesis and assessment of the compound for potential nootropic or other CNS-related therapeutic effects (Dhama et al., 2021).
Optoelectronic Materials
Studies on quinazolines and pyrimidines for optoelectronic materials indicate a growing interest in incorporating complex chemical structures into electronic devices. This research suggests potential applications of the specified compound in the development of new materials for optoelectronic applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-16-8-10-18(11-9-16)26-15-25(31(28,29)20-7-4-12-23-22(20)26)14-21(27)24-17-5-3-6-19(13-17)30-2/h3-13H,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXQHFLKJPHDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)
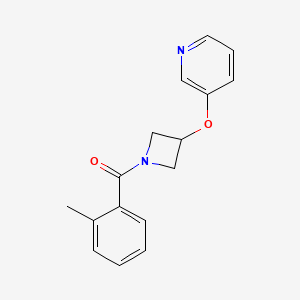
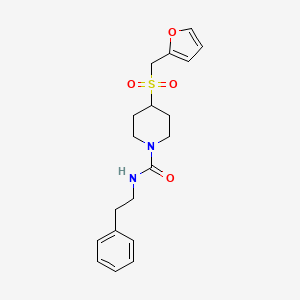
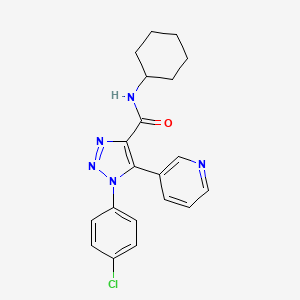
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)
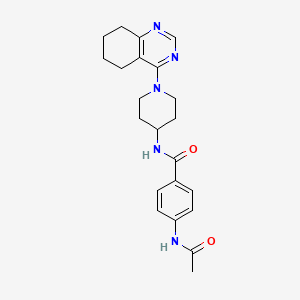
![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)
![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)
